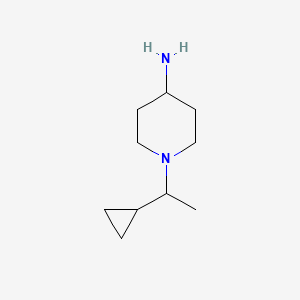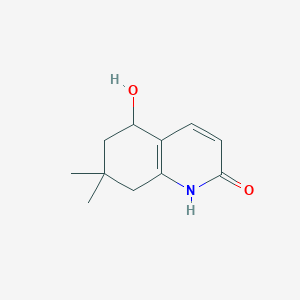
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a hydroxy group at the 5th position and two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3,3-dimethylbutanoic acid with acetic anhydride can lead to the formation of the desired quinoline derivative. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The carbonyl group at the 2nd position can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts like Lewis acids or bases.
Major Products
Oxidation: Formation of 5-keto-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one.
Reduction: Formation of 5-hydroxy-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyquinoline: Lacks the dimethyl groups at the 7th position.
7,7-Dimethylquinoline: Lacks the hydroxy group at the 5th position.
2-Hydroxyquinoline: Has a hydroxy group at the 2nd position instead of the 5th position.
Uniqueness
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the hydroxy group at the 5th position and the dimethyl groups at the 7th position
Properties
IUPAC Name |
5-hydroxy-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4,9,13H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOUYALDBARIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NC(=O)C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
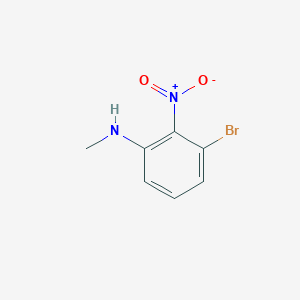
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
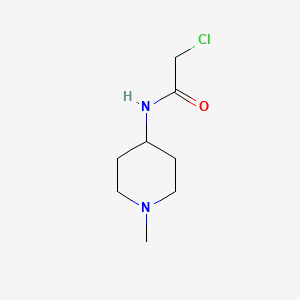

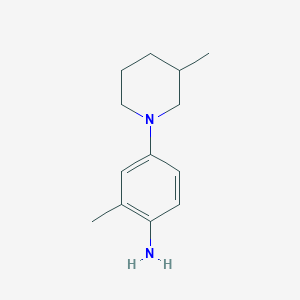
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
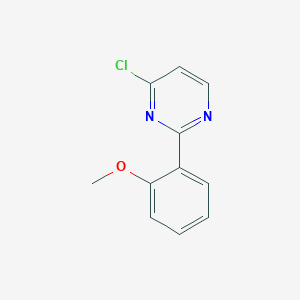

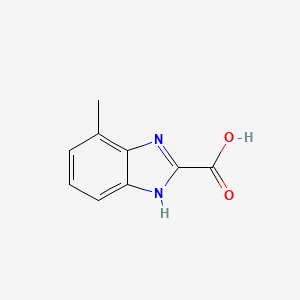
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
